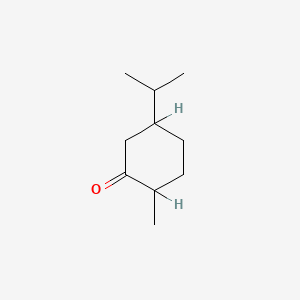

Cyclohexanone, 2-methyl-5-(1-methylethyl)-

描述

Context and Significance in Academic Organic Chemistry

In the field of academic organic chemistry, Cyclohexanone (B45756), 2-methyl-5-(1-methylethyl)-, commonly known by its synonym carvomenthone, serves as a key subject and intermediate. Its primary significance stems from its role as a hydrogenation product of carvone (B1668592). core.ac.uknih.gov The catalytic hydrogenation of carvone to produce carvomenthone is a classic transformation studied for its stereoselectivity and reaction mechanisms, with various catalysts like palladium (Pd), rhodium (Rh), and ruthenium (Ru) being investigated for their efficiency and the isomeric products they yield. core.ac.uk

The compound is a valuable intermediate in the synthesis of other molecules. For instance, it can be oxidized to produce (+)-carvomenthide, a lactone that is investigated in the context of ring-opening polymerization to create new polymers. nih.gov Furthermore, its derivatives, such as carvomenthone-8-thiol, are of interest in the flavor and fragrance industry. google.comresearchgate.net The study of its formation and reactions, particularly using environmentally friendly "green" solvents, represents a contemporary challenge in organic synthesis. core.ac.ukresearchgate.net

Isomeric Forms and Stereochemical Considerations in Research Contexts

The structure of Cyclohexanone, 2-methyl-5-(1-methylethyl)- features two stereocenters at carbons 2 and 5, where the methyl and isopropyl groups are attached, respectively. This gives rise to multiple stereoisomers, which is a central theme in its research profile. nist.gov The stereochemical outcome of its synthesis, particularly from the reduction of carvone, is a significant area of study, as the resulting isomers can have different properties and applications. google.comtandfonline.com

The compound exists as two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are referred to as the cis and trans isomers, based on the relative orientation of the methyl and isopropyl groups on the cyclohexane (B81311) ring.

Carvomenthone (trans-isomer): In this form, the methyl and isopropyl groups are on opposite sides of the ring. This gives rise to two enantiomers: (+)-carvomenthone and (-)-carvomenthone, which has been identified as the (2S,5S) configuration. nih.gov

Isocarvomenthone (cis-isomer): In this form, the methyl and isopropyl groups are on the same side of the ring. This also exists as a pair of enantiomers. One specific cis-isomer is identified by the (2R,5S) configuration. nih.govnist.gov

The hydrogenation of carvone typically yields a mixture of these diastereomers, with the trans-carvomenthone often being the major product. core.ac.uk While the isomers can be separated using techniques like preparative vapor phase chromatography, they are often used as a mixture. google.com The stereoisomeric purity is crucial in specific research applications, such as in mechanistic studies of polymerization, where the influence of different stereoisomers on the reaction is investigated. nih.gov

The compound is known by several names in scientific literature, which can reflect its structure or origin. The systematic IUPAC name precisely describes its chemical structure, including its stereochemistry when known. nih.govnih.gov Common synonyms are widely used for convenience.

The name p-Menthan-2-one clearly defines it as a derivative of p-menthane (B155814) with a ketone group at the second position of the ring. nih.govnih.govCarvomenthone is a trivial name that links it to its precursor, carvone. wikipedia.orgcore.ac.uk Another common synonym is Tetrahydrocarvone , indicating it is the fully saturated (hydrogenated) form of carvone. nist.govsmolecule.comnih.gov The table below summarizes the key identifiers for this compound.

| Property | Value |

| IUPAC Name | Cyclohexanone, 2-methyl-5-(1-methylethyl)- nist.govnih.gov |

| Molecular Formula | C₁₀H₁₈O nist.govscent.vn |

| Molecular Weight | 154.25 g/mol nih.govscent.vn |

| Common Synonyms | p-Menthan-2-one nih.govnih.gov, Carvomenthone core.ac.ukscent.vn, Tetrahydrocarvone nist.govsmolecule.com, 5-Isopropyl-2-methylcyclohexanone nist.gov |

| General CAS Number | 499-70-7 nih.govscent.vn |

Structure

3D Structure

属性

CAS 编号 |

499-70-7 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |

InChI 键 |

GCRTVIUGJCJVDD-RKDXNWHRSA-N |

SMILES |

CC1CCC(CC1=O)C(C)C |

手性 SMILES |

C[C@@H]1CC[C@H](CC1=O)C(C)C |

规范 SMILES |

CC1CCC(CC1=O)C(C)C |

密度 |

0.898-0.908 (20°) |

其他CAS编号 |

5206-83-7 499-70-7 |

物理描述 |

clear, colourless liquid |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis Methodologies and Derivation Routes for Cyclohexanone, 2 Methyl 5 1 Methylethyl

Classical Organic Synthesis Approaches to the Cyclohexanone (B45756), 2-methyl-5-(1-methylethyl)- Skeleton

The traditional synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known as isomenthone (B49636), relies on established organic reactions, primarily through the oxidation of precursor alcohols or the cyclization of acyclic esters.

Oxidation of Precursor Compounds (e.g., Carvomenthol)

A primary and direct route to Cyclohexanone, 2-methyl-5-(1-methylethyl)- involves the oxidation of the corresponding secondary alcohol, carvomenthol (B157433). This transformation targets the hydroxyl group at C-3 of the p-menthane (B155814) framework, converting it into a ketone.

Various oxidizing agents can be employed for this purpose. A study on the green oxidation of (-)-menthol to (-)-menthone (B42992), a diastereomer of isomenthone, highlights the use of calcium hypochlorite (B82951) in a solvent system of acetic acid and ethyl acetate. This method is noted for its efficiency and reduced environmental impact. emerginginvestigators.org While this specific study focused on menthol (B31143), the methodology is applicable to other p-menthanols like carvomenthol.

Another investigation into the gas-phase oxidative dehydrogenation of (-)-menthol explored heterogeneous catalysts. nih.gov Among the tested catalysts, Ru-based systems, specifically 1.0% RuMnCe/CeO₂, demonstrated superior performance, achieving a 68% total yield of menthone and isomenthone with 73% selectivity. nih.gov This continuous gas-phase process offers a sustainable alternative to traditional liquid-phase oxidations that often utilize stoichiometric and toxic reagents like chromic acid. nih.gov The choice of oxidizing agent and reaction conditions can influence the yield and the ratio of diastereomeric ketones produced.

Table 1: Comparison of Catalysts for Oxidative Dehydrogenation of (-)-Menthol nih.gov

| Catalyst | Conversion (%) | Selectivity (Menthone + Isomenthone) (%) | Yield (Menthone + Isomenthone) (%) |

| AgSr/SiO₂ | 91 | 64 | 58 |

| CuO on basic support | - | 51 | 41 |

| 1.0% RuMnCe/CeO₂ | 93 | 73 | 68 |

Synthetic Pathways from Complex Precursors (e.g., α-methyl-β'-isopropyl pimelic acid, dimethyl ester)

A more intricate and foundational approach to constructing the cyclohexanone ring is through the Dieckmann condensation of a substituted pimelic acid diester. The synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)- can be achieved starting from α-methyl-β'-isopropyl pimelic acid, dimethyl ester.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone. mdpi.comresearchgate.net In this specific case, the 1,7-diester, α-methyl-β'-isopropyl pimelic acid, dimethyl ester, is treated with a strong base, such as sodium ethoxide, to induce cyclization. The base abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring. The resulting product is a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate afford the desired Cyclohexanone, 2-methyl-5-(1-methylethyl)-. This method is particularly valuable for creating the core ring structure with the required substitution pattern.

Stereoselective and Enantioselective Synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)-

The presence of two chiral centers in Cyclohexanone, 2-methyl-5-(1-methylethyl)- necessitates the use of stereoselective synthetic methods to obtain specific diastereomers and enantiomers, which is crucial for applications in fragrances and as chiral building blocks.

Chiral Auxiliary Strategies in Cyclohexanone Ring Functionalization

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While specific examples for the direct synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)- using this strategy are not extensively documented in readily available literature, the principle can be illustrated through related transformations. For instance, the enantioselective alkylation of cyclohexanone can be achieved using chiral imines or enamines derived from chiral amines. This approach establishes one of the stereocenters.

A more general application of chiral auxiliaries is seen in asymmetric cyclization reactions. For example, an asymmetric intramolecular indium-mediated cyclization has been used to deliver chromanes with excellent diastereoselectivity (dr >99:1). nih.gov This demonstrates how a chiral auxiliary can control the formation of a cyclic structure with high stereoselectivity. Such strategies could be adapted for the synthesis of substituted cyclohexanones.

Enzymatic Resolution and Deracemization Methodologies

Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, are powerful tools for separating enantiomers of chiral alcohols and their corresponding esters. mdpi.com This is highly relevant for the synthesis of enantiomerically pure Cyclohexanone, 2-methyl-5-(1-methylethyl)-, as it can be produced from the oxidation of a resolved carvomenthol precursor.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas species, are widely used for the stereoselective acylation of racemic alcohols. mdpi.comresearchgate.net In a typical kinetic resolution of a racemic mixture of carvomenthol, a lipase (B570770) would selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated. Subsequent oxidation of the separated carvomenthol enantiomer would yield the corresponding enantiopure isomenthone.

Studies on the resolution of menthol, a diastereomer of carvomenthol, have shown that lipases can exhibit high enantioselectivity. researchgate.net For instance, lipase AY-30 from Candida cylindracea preferentially esterifies (-)-menthol. researchgate.net The choice of lipase, acyl donor, and solvent are critical factors that influence the efficiency and stereoselectivity of the resolution. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Acetates (Illustrative Example of Enzyme Selectivity) nih.gov

| Enzyme | Substrate | Enantiomeric Ratio (E) |

| P. fluorescens lipase | 5a | 53 |

| P. cepacia lipase (PCL) | 5a | >200 |

| Novozyme 435 (CAL-B) | 6c | >3000 |

| CAL-B | 6c | >400 |

Asymmetric Catalysis Applications in Cyclohexanone, 2-methyl-5-(1-methylethyl)- Synthesis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched products. A prominent industrial method for the synthesis of specific isomers of p-menthanones is the asymmetric hydrogenation of prochiral precursors like pulegone (B1678340). (+)-Pulegone can be hydrogenated to form a mixture of menthone and isomenthone.

The catalytic hydrogenation of (+)-pulegone over SiO₂-supported Pt and Pt-Sn catalysts has been studied, leading to the formation of menthol stereoisomers in a one-step process after reduction of the ketone. researchgate.net The initial hydrogenation of the carbon-carbon double bond of pulegone yields a mixture of menthone and isomenthone. The diastereoselectivity of this step can be controlled by the choice of catalyst and reaction conditions.

More advanced asymmetric hydrogenation reactions utilize chiral transition metal catalysts, such as those based on rhodium and ruthenium, to achieve high enantioselectivity. researchgate.net For example, the asymmetric hydrogenation of enones can be achieved with high efficiency. While much of the research has focused on the synthesis of menthol, the principles are directly applicable to the synthesis of isomenthone. The use of chiral phosphine (B1218219) ligands, such as BINAP, in conjunction with rhodium or ruthenium, can direct the hydrogenation of the double bond in pulegone to selectively form a desired isomenthone enantiomer. This approach is a cornerstone of modern asymmetric synthesis and is employed in the large-scale production of chiral terpenoids. researchgate.net

Chemical Transformations and Reaction Mechanisms of Cyclohexanone, 2 Methyl 5 1 Methylethyl

Oxidation Reactions and Their Mechanistic Studies

The oxidation of Cyclohexanone (B45756), 2-methyl-5-(1-methylethyl)- can proceed through several pathways, yielding valuable chemical intermediates. These transformations are of significant interest for their applications in synthesizing polymers and fine chemicals.

Ammoximation Processes of Cyclohexanone and Analogues (e.g., with Ti-silicalite catalysts)

Ammoximation is a crucial industrial process that converts ketones into oximes, which are precursors to lactams (e.g., caprolactam from cyclohexanone oxime). The reaction involves the ketone, ammonia (B1221849), and an oxidizing agent, typically hydrogen peroxide. Titanium silicalite-1 (TS-1) has emerged as a highly effective catalyst for this transformation, offering a greener and more direct route compared to traditional methods.

The mechanism of ammoximation over a TS-1 catalyst involves the in situ formation of hydroxylamine (B1172632) (NH₂OH) or related active species from ammonia and hydrogen peroxide, which then reacts with the ketone. Alternatively, a direct reaction pathway can occur on the catalyst surface. For Cyclohexanone, 2-methyl-5-(1-methylethyl)-, the reaction would proceed as follows:

Step 1: Activation. The carbonyl oxygen of the cyclohexanone derivative coordinates with the titanium centers in the TS-1 framework, activating the carbonyl carbon for nucleophilic attack.

Step 2: Nucleophilic Attack. Ammonia and hydrogen peroxide react on the catalyst surface to form an active aminating species which then attacks the activated carbonyl carbon.

Step 3: Dehydration. The resulting intermediate undergoes dehydration to form the corresponding oxime, 2-methyl-5-(1-methylethyl)-cyclohexanone oxime.

Studies on analogous carbonyl compounds, such as the direct ammoximation of 5-isooctyl salicylaldehyde (B1680747) using a TS-1 catalyst, have demonstrated high yields (up to 98.76%) under optimized conditions. cip.com.cn This suggests that a similar high efficiency could be expected for the ammoximation of substituted cyclohexanones like Cyclohexanone, 2-methyl-5-(1-methylethyl)-. This method is advantageous as it operates under mild conditions and avoids the production of inorganic salt by-products. cip.com.cn

Aerobic Oxidation of Cyclohexanone to Dicarboxylic Acids (e.g., Adipic Acid) and Associated Catalytic Systems

The oxidative cleavage of the cyclohexanone ring to form dicarboxylic acids is a reaction of significant industrial importance. For the parent cyclohexanone, this oxidation yields adipic acid, a key monomer for nylon production. For Cyclohexanone, 2-methyl-5-(1-methylethyl)-, the expected products would be substituted dicarboxylic acids, such as 2-methyl-5-isopropyl-adipic acid.

This transformation is typically achieved using strong oxidizing agents like nitric acid, but research has focused on developing greener catalytic systems that use molecular oxygen or air as the oxidant. researchgate.net Various catalytic systems have been explored, including transition metal salts (e.g., manganese) and synthetic carbons. researchgate.netacs.org

A study on the oxidation of various cyclic ketones, including 3-methylcyclohexanone (B152366) and 4-methylcyclohexanone (B47639), demonstrated that dicarboxylic acids can be obtained with good selectivity using transition metal catalysts in acetic acid. researchgate.net The reaction is a multi-step process, and oxidation of methyl-labeled 4-methylcyclohexanone indicated that oxidative decarbonylation can occur at different carbon atoms in the ring. acs.org

Below is a table summarizing the results from the oxidation of various cyclic ketones, which provides insight into the expected outcomes for Cyclohexanone, 2-methyl-5-(1-methylethyl)-.

| Cyclic Ketone | Catalyst | Temperature (°C) | Conversion (%) | Dicarboxylic Acid Selectivity (%) | Main Product |

| Cyclopentanone | Mn(acac)₂ | 80 | >98 | 68 | Glutaric Acid |

| Cycloheptanone | Mn(acac)₂ | 100 | 45.1 | 63.4 | Pimelic Acid |

| Cyclooctanone | Mn(acac)₂ | 100 | 48.2 | 71.2 | Suberic Acid |

| 3-Methylcyclohexanone | Mn(acac)₂ | 100 | 25.4 | 42.1 | 3-Methyladipic Acid |

| 4-Methylcyclohexanone | Mn(acac)₂ | 100 | 23.5 | 40.2 | 4-Methyladipic Acid |

Data sourced from a study on the oxidation of cyclic ketones to dicarboxylic acids. researchgate.net

Baeyer-Villiger Oxidation Mediated by Cyclohexanone Monooxygenase and Related Enzymes

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester (or a lactone from a cyclic ketone). wikipedia.org This reaction can be performed using peroxyacids or, more recently, through biocatalysis using enzymes known as Baeyer-Villiger monooxygenases (BVMOs). acs.org Cyclohexanone monooxygenase (CHMO), often isolated from bacteria like Acinetobacter sp., is a well-studied enzyme that catalyzes this transformation with high regio- and enantioselectivity. researchgate.netharvard.edu

The enzymatic mechanism involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADPH. wikipedia.org The FAD is reduced by NADPH and then reacts with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate attacks the ketone's carbonyl carbon, forming a Criegee-type intermediate. A subsequent rearrangement, involving the migration of a carbon atom adjacent to the carbonyl, leads to the formation of the lactone and the regenerated flavin cofactor. wikipedia.orgharvard.edu

For an unsymmetrical ketone like Cyclohexanone, 2-methyl-5-(1-methylethyl)-, the key question is regioselectivity—which of the two adjacent carbon atoms will migrate? The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this case, the carbon bearing the isopropyl group is tertiary, while the carbon bearing the methyl group is also tertiary. However, the migration is directed to the more substituted carbon atom. Therefore, the oxygen atom is inserted between the carbonyl carbon and the C-5 carbon atom (bearing the isopropyl group).

Studies on 4-substituted cyclohexanones with CHMO have shown that the enzyme can accommodate various substituents and still produce the corresponding lactones with high enantiopurity. researchgate.netacs.org The original work by Baeyer and Villiger themselves included the oxidation of tetrahydrocarvone, a stereoisomer of the title compound, demonstrating the feasibility of this reaction. wikipedia.org Chemo-enzymatic methods, using lipases to generate the peroxyacid in situ, have also proven effective for the Baeyer-Villiger oxidation of substituted cyclohexanones. rsc.org

Derivatization Chemistry of Cyclohexanone, 2-methyl-5-(1-methylethyl)-

The ketone functional group and the adjacent carbon atoms are primary sites for chemical modification, allowing for the synthesis of a wide array of functionalized derivatives.

Synthesis of Functionalized and Substituted Cyclohexanone, 2-methyl-5-(1-methylethyl)- Derivatives

As a terpenoid, Cyclohexanone, 2-methyl-5-(1-methylethyl)- belongs to a class of natural products with diverse structures and applications. nih.govnih.gov The synthesis of its derivatives can be achieved through various standard organic reactions targeting the carbonyl group or the α-carbons.

Key synthetic strategies include:

α-Functionalization: The carbons alpha to the carbonyl group can be functionalized via enolate chemistry. Reactions such as alkylation, halogenation, and acylation can be performed at these positions. The presence of the existing methyl and isopropyl groups will sterically and electronically influence the regioselectivity of these reactions.

Aldol Condensation: Reaction with other aldehydes or ketones under basic or acidic conditions can lead to the formation of α,β-unsaturated ketone derivatives, extending the carbon framework.

Reduction and Oxidation: The carbonyl group can be reduced to a secondary alcohol (a menthol (B31143) derivative), which can then be further functionalized. Oxidation, as discussed previously, leads to ring-opened or lactone products.

Reactions with Organometallic Reagents: Grignard or organolithium reagents can add to the carbonyl carbon to produce tertiary alcohols.

The biosynthesis of related terpenes involves complex enzymatic cascades starting from isoprene (B109036) units, which are assembled into precursors like geranyl pyrophosphate (GPP) and then cyclized by terpene synthases (TPS). mdpi.com Laboratory synthesis often seeks to mimic these pathways or use strategic C-C bond formations to build the substituted ring system. amanote.com

Mechanistic Aspects of Electrophilic and Nucleophilic Additions to the Cyclohexanone Ring

The reactivity of the cyclohexanone ring is dominated by the chemistry of the carbonyl group. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.in This makes the carbonyl carbon the primary target for nucleophilic addition reactions . ncert.nic.inlibretexts.org

The mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the alcohol product.

For a substituted cyclohexanone, the stereochemistry of the nucleophilic attack is a critical consideration. The nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the ring. The outcome is governed by a balance of factors:

Steric Hindrance: Attack from the equatorial direction is often sterically hindered by the axial hydrogens at the C-3 and C-5 positions. For Cyclohexanone, 2-methyl-5-(1-methylethyl)-, the bulky isopropyl group at C-5 would significantly increase this steric hindrance, favoring axial attack.

Torsional Strain (Felkin-Anh Model): This model predicts that the nucleophile will attack anti-periplanar to the largest substituent on the α-carbon.

Electronic Effects: It has been proposed that stabilizing interactions between the developing sigma bond and the sigma-star (σ*) orbitals of adjacent C-C and C-H bonds can favor axial attack. researchgate.net

Electrophilic additions are less common directly on the carbonyl group but are central to reactions involving the corresponding enol or enolate. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, making the carbonyl carbon even more electrophilic. unacademy.com In enolate formation, a proton is abstracted from an α-carbon, creating a nucleophilic C=C double bond that can then react with electrophiles.

Advanced Catalytic Systems for Cyclohexanone, 2-methyl-5-(1-methylethyl)- Transformations

The transformation of ketones, particularly substituted cyclohexanones like Cyclohexanone, 2-methyl-5-(1-methylethyl)-, is a focal point in synthetic chemistry due to their role as versatile intermediates. Advanced catalytic systems, encompassing heterogeneous, homogeneous, and biocatalytic approaches, offer sophisticated tools to control the reactivity and selectivity of these transformations, enabling the synthesis of high-value chemicals.

Heterogeneous Catalysis in Cyclohexanone-Related Reactions (e.g., Metallosilicates, TS-1)

Heterogeneous catalysts are crucial in industrial processes due to their stability and ease of separation from the reaction mixture. Metallosilicates, such as Titanium Silicalite-1 (TS-1), are prominent examples of shape-selective catalysts used in various oxidation and ammoximation reactions involving the cyclohexanone core structure.

Research into the application of TS-1 in cyclohexanone transformations has revealed its high efficiency. In the ammoximation of cyclohexanone, which converts the ketone into cyclohexanone oxime, a key precursor to caprolactam, TS-1 demonstrates significant catalytic activity. A monolithic TS-1/cordierite reactor has been developed for the continuous heterogeneous ammoximation reaction. rsc.org This system, operating without the organic solvent tert-butanol, achieved a cyclohexanone conversion of over 96% and a selectivity towards the oxime of more than 98%. rsc.org The catalyst's performance showed no significant difference in activity compared to reactions using a solvent, but it exhibited a longer lifetime. rsc.org

TS-1 is also an effective catalyst for the Baeyer-Villiger oxidation of cyclohexanone using aqueous hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net Density Functional Theory (DFT) calculations have shown that H₂O₂ is adsorbed and activated at the tetrahedral titanium sites within the zeolite framework. researchgate.net Experimental studies using a hollow TS-1 (HTS) zeolite, which offers improved mass diffusion and a higher number of active sites, identified the major products of this oxidation as ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid. researchgate.net These findings are consistent with a proposed reaction mechanism involving the activation of H₂O₂ by the titanium sites. researchgate.net

Homogeneous Catalysis for Selective Cyclohexanone, 2-methyl-5-(1-methylethyl)- Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. For transformations of cyclohexanone and its derivatives, organometallic complexes of transition metals like ruthenium, osmium, and rhodium are extensively studied.

Kinetic and mechanistic studies have been conducted on the homogeneous hydrogenation of cyclohexanone using cationic complexes such as [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ (where M = Ru, Os). researchgate.net These catalysts were found to be highly efficient for the hydrogenation of cyclohexanone to cyclohexanol (B46403) in a 2-methoxyethanol (B45455) solution under mild conditions. The reaction rate was determined to be dependent on both the catalyst and hydrogen concentration. researchgate.net Notably, these complexes also proved to be effective precatalysts for the selective reduction of 2-cyclohexen-1-one, where the carbon-carbon double bond is reduced to yield cyclohexanone before the carbonyl group is subsequently hydrogenated. researchgate.net This selectivity is crucial for producing specific target molecules. The proposed mechanism involves the oxidative addition of hydrogen as the rate-determining step of the catalytic cycle. researchgate.net

The broader field of homogeneous catalysis offers a variety of systems applicable to ketone transformations. This includes rhodium(I) complexes for alkane activation and ruthenium complexes with functional phosphinooxazoline ligands for transfer hydrogenation of ketones. unistra.fr These examples highlight the versatility of homogeneous catalysts in achieving selective chemical transformations. unistra.fr

Biocatalytic Approaches Utilizing Enzymes for Cyclohexanone, 2-methyl-5-(1-methylethyl)- Synthesis and Modification

Biocatalysis employs enzymes to perform chemical transformations, offering remarkable specificity and operating under mild, environmentally friendly conditions. mdpi.com For Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known as menthone, enzymes provide powerful tools for its synthesis and stereoselective modification.

A significant application is the asymmetric amination of menthone to produce valuable chiral amines. A novel biocatalytic route was developed to synthesize (+)-neomenthylamine from (−)-menthone using an ω-transaminase from Vibrio fluvialis JS17. nih.gov In this process, (S)-α-methylbenzylamine served as the amino donor in an aqueous phase. nih.gov By screening a panel of ω-transaminases, the enzyme from Vibrio fluvialis JS17 was identified for its considerable activity towards (−)-menthone. nih.gov Under optimized conditions, a 47% conversion of 10 mM (−)-menthone was achieved in 24 hours, demonstrating a green and simple route to this important industrial precursor. nih.gov

Enzymes are also used in the resolution of related p-menthane (B155814) structures. Lipases, for example, have been successfully employed in the kinetic resolution of various p-menthan-3-ol isomers through enantioselective acetylation. researchgate.net This approach allows for the preparation of enantioenriched menthol and other related terpene alcohols. The enantioselectivity of these reactions is highly dependent on the specific lipase (B570770) used and the structure of the p-menthan-3-ol substrate. researchgate.net These enzymatic methods are part of a growing toolbox for green chemistry, enabling the synthesis of chiral terpenoid derivatives. researchgate.net

Advanced Analytical Methodologies for Research on Cyclohexanone, 2 Methyl 5 1 Methylethyl

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds within intricate mixtures, such as essential oils where Cyclohexanone (B45756), 2-methyl-5-(1-methylethyl)- is often found. nist.govmdpi.com The choice of chromatographic technique is dictated by the complexity of the sample matrix and the analytical objective, whether it be qualitative screening or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds like Cyclohexanone, 2-methyl-5-(1-methylethyl)-. nist.govnist.gov It combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. nist.gov For instance, using a non-polar column like DB-1 or OV-1, the compound can be effectively resolved from a complex sample matrix. nist.gov

Once separated, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. nist.gov The mass spectrum of Cyclohexanone, 2-methyl-5-(1-methylethyl)- (often referred to as menthone) shows characteristic fragment ions that are used for its identification. nist.gov Modern GC-MS systems are coupled with extensive spectral libraries, such as the NIST Mass Spectral Library, which allow for rapid, computer-aided identification of the compound by comparing its experimental mass spectrum to a reference spectrum. nist.gov

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity, or a full scan can be used for simultaneous quantification of multiple compounds. researchgate.net Quantification is typically achieved by creating a calibration curve using standards of known concentration. researchgate.net A study on the biomonitoring of four industrial ketones, including cyclohexanone, demonstrated a method using static headspace GC-MS (sHS-GC-MS) that achieved limits of quantification (LOQ) between 5 and 20 µg/L, with calibration curves showing excellent linearity. researchgate.net

Table 1: Characteristic Electron Ionization (EI) Mass Fragments for Cyclohexanone, 5-methyl-2-(1-methylethyl)-

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 154 | Variable | Molecular Ion [M]+ |

| 112 | High | [M - C₃H₆]+ |

| 97 | Moderate | [M - C₃H₆ - CH₃]+ |

| 83 | High | [C₆H₁₁O]+ |

| 69 | High | [C₅H₉]+ or [M - C₄H₇O]+ |

| 55 | High | [C₄H₇]+ |

| 41 | High | [C₃H₅]+ (Allyl cation) |

For exceptionally complex samples, such as biological extracts or essential oils, one-dimensional GC-MS may not provide sufficient resolving power, leading to co-elution of compounds. researchgate.netcsic.es Comprehensive two-dimensional gas chromatography (GCxGC) offers a solution by employing two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). mdpi.com This configuration significantly enhances peak capacity and separation efficiency. csic.es

In GCxGC, the entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second-dimension column for a rapid, secondary separation. The result is a two-dimensional chromatogram, or "map," where compounds are plotted based on their retention times on both columns. researchgate.net This structured separation allows for the resolution of analytes that would otherwise overlap in a single-column separation. researchgate.net When coupled with a mass spectrometer (GCxGC-MS), this technique provides an unparalleled level of detail for profiling complex mixtures, enabling the identification of hundreds or even thousands of individual components, including trace-level compounds like Cyclohexanone, 2-methyl-5-(1-methylethyl)-, in a single run. researchgate.net One study demonstrated that GCxGC-MS improved the separation of distinct metabolite species, showcasing its suitability for advanced metabolomics. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation, a suite of spectroscopic and spectrometric techniques is required for the definitive structural confirmation of Cyclohexanone, 2-methyl-5-(1-methylethyl)-.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. masonaco.org Unlike nominal mass instruments, which provide integer mass values, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 ppm). thermofisher.com This precision allows for the calculation of a unique elemental formula. masonaco.org

For Cyclohexanone, 2-methyl-5-(1-methylethyl)-, the molecular formula is C₁₀H₁₈O. nih.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass is calculated to be 154.135765 Da. nih.gov An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for the compound's elemental formula, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). thermofisher.comru.nl

Table 2: Accurate Mass Data for Cyclohexanone, 2-methyl-5-(1-methylethyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Monoisotopic Mass (Theoretical) | 154.135765 Da |

| Acceptable Mass Error (Typical) | < 5 ppm |

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound, including its stereochemistry. ethernet.edu.et Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mpg.de

Table 3: Representative ¹³C NMR Chemical Shifts for Menthone

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C=O (Carbonyl) | ~210-212 | Ketone Carbonyl |

| CH (Isopropyl) | ~30-35 | Isopropyl Methine |

| CH (Ring) | ~45-55 | Ring Carbons adjacent to substituents |

| CH₂ (Ring) | ~25-40 | Ring Methylene (B1212753) groups |

| CH₃ (Methyl) | ~15-22 | Methyl group on ring |

| CH₃ (Isopropyl) | ~18-21 | Isopropyl Methyl groups |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. gsconlinepress.com The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. libretexts.org

The most prominent and diagnostic feature in the FTIR spectrum of Cyclohexanone, 2-methyl-5-(1-methylethyl)- is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). researchgate.net This peak typically appears in the region of 1705-1725 cm⁻¹. libretexts.orgresearchgate.net Studies on the oxidation of menthol (B31143) to menthone confirm the appearance of a strong C=O peak at approximately 1706 cm⁻¹ in the product, which is characteristic of a saturated six-membered ring ketone. researchgate.netemerginginvestigators.org Additionally, the spectrum shows strong C-H stretching vibrations from the methyl and methylene groups in the region of 2850-3000 cm⁻¹. researchgate.netresearchgate.net The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms that the compound is a ketone and not its corresponding alcohol, menthol. researchgate.net

Table 4: Key FTIR Absorption Bands for Cyclohexanone, 2-methyl-5-(1-methylethyl)-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1705-1725 | C=O Stretch | Ketone |

| 1445-1465 | C-H Bend | CH₂ / CH₃ |

| 1365-1385 | C-H Bend | Isopropyl group (doublet) |

Data synthesized from studies on menthone. researchgate.netresearchgate.netemerginginvestigators.org

Sample Preparation and Enhancement Techniques in Analytical Research

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Cyclohexanone, 2-methyl-5-(1-methylethyl)-. The choice of technique is paramount for isolating and concentrating this volatile monoterpene from complex matrices, such as essential oils, and for optimizing its detection in chromatographic systems.

Solid-Phase Microextraction (SPME) for Volatile Compound Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds, including menthone. nih.govmdpi.com Headspace SPME (HS-SPME) is particularly well-suited for extracting menthone from plant materials like Mentha species (mints). nih.govnih.gov This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, such as menthone, adsorb onto the fiber and are subsequently desorbed directly into the injection port of a gas chromatograph (GC) for analysis, often coupled with mass spectrometry (MS). nih.govresearchgate.net

The primary advantages of SPME include the integration of sampling, extraction, and concentration into a single step, minimal sample volume requirements, and the elimination of organic solvents. mdpi.comresearchgate.net The choice of fiber coating is critical for extraction efficiency. For the analysis of complex essential oils containing menthone and other terpenes, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed to trap a wide range of analytes. mdpi.com

Research comparing HS-SPME with traditional methods like hydrodistillation for analyzing volatile compounds in Mentha taxa has shown that while major compounds are similar, HS-SPME provides a more comprehensive profile of the most volatile components. nih.govnih.gov It is considered a valuable method for extending the characterization of the volatile organic compound (VOC) profile of plants containing menthone. unica.itresearchgate.net Studies have successfully used HS-SPME to analyze menthone content in various samples, from peppermint leaves to serum, demonstrating its versatility. researchgate.netacs.org

Interactive Table:

Table 1: Example Parameters for HS-SPME Analysis of Menthone and Related Volatiles| Parameter | Condition | Source(s) |

|---|---|---|

| Fiber Coating | 65 µm Carboxen/Polydimethylsiloxane | psu.edu |

| 50/30 µm DVB/CAR/PDMS | mdpi.com | |

| Sample Temperature | 50-60 °C | mdpi.compsu.edu |

| Incubation Time | 10 min | mdpi.com |

| Extraction Time | 20 s - 30 min | mdpi.compsu.edu |

| Desorption Temperature | 250 °C | mdpi.com |

| Analysis Method | GC-MS | nih.govresearchgate.net |

Chemical Derivatization Strategies for Optimized Chromatographic Behavior

For many volatile ketones like Cyclohexanone, 2-methyl-5-(1-methylethyl)-, direct analysis by gas chromatography (GC) is typically sufficient and highly effective due to the compound's inherent volatility and the presence of a carbonyl group that interacts well with standard GC columns. nih.govkoreascience.kr However, in some analytical scenarios, chemical derivatization may be employed. This process involves chemically modifying the analyte to enhance its analytical properties, such as improving thermal stability, increasing volatility, or enhancing detection sensitivity, particularly for High-Performance Liquid Chromatography (HPLC).

While less common for menthone itself, derivatization is a key strategy for analyzing related compounds like menthol, which lacks a strong chromophore, making it difficult to detect with standard HPLC-UV systems. nih.gov For menthol, derivatization with fluorescent reagents like naproxen (B1676952) acyl chloride has been used to create diastereomeric derivatives that can be separated on a C8 column and sensitively monitored with a fluorimetric detector. researchgate.net Such strategies could theoretically be adapted for menthone if specific detection requirements or complex matrix interferences necessitate it. However, for routine quantitative analysis of menthone in essential oils and other matrices, GC with flame ionization detection (FID) or mass spectrometry (MS) is the more prevalent and direct approach, avoiding the need for extra derivatization steps. koreascience.krresearchgate.net

Advanced Thermal and Microscopic Analysis for Related Materials

The synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)-, often involves catalytic processes, such as the hydrogenation of pulegone (B1678340). researchgate.netconicet.gov.ar The characterization of these catalysts is essential for optimizing reaction efficiency and selectivity. Advanced thermal and microscopic techniques provide indispensable information about the catalyst's physical and chemical properties.

Thermogravimetric Analysis (TGA) in Catalyst Characterization

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. longdom.orglongdom.org In catalysis research, TGA provides critical insights into the composition, thermal stability, and deactivation mechanisms of catalysts. longdom.org

By heating a catalyst sample at a controlled rate, a TGA instrument records mass loss, which can be correlated to specific events. longdom.org These events include:

Decomposition of Precursors: When preparing supported catalysts, TGA can monitor the decomposition of organic or inorganic precursors, helping to determine the final composition and loading of the active metal on the support material. longdom.org

Thermal Stability: TGA determines the temperature at which a catalyst begins to degrade, providing information on its operational limits under reaction conditions. longdom.org

Catalyst Deactivation: The technique can quantify the amount of coke or other deposits that form on a catalyst surface during a reaction, leading to deactivation. This is observed as a mass loss when the spent catalyst is heated in an oxidizing atmosphere.

For instance, in the synthesis of menthol isomers from citronellal, which can involve menthone as an intermediate, TGA would be used to characterize the stability and composition of the heterogeneous catalysts employed, such as supported palladium (Pd) or tin (Sn) catalysts. researchgate.netth-koeln.de

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Structural Studies

To fully understand a catalyst's performance, its structural and morphological properties must be characterized. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful and complementary techniques for this purpose. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of materials. researchgate.net It provides information on:

Phase Identification: XRD patterns are unique to each crystalline material, allowing for the identification of the specific phases of the active metal (e.g., CuO vs. Cu2O) and the support material (e.g., Al2O3, SBA-15). escholarship.orgnih.gov

Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the catalyst nanoparticles, which is a critical factor in catalytic activity.

Lattice Structure: XRD can reveal details about the atomic arrangement within the crystal lattice, confirming that the desired catalyst structure has been synthesized. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography and morphology. escholarship.org In catalyst characterization, SEM is used to visualize:

Particle Shape and Size: It reveals the shape and size distribution of catalyst particles.

Surface Morphology: SEM images show the texture of the catalyst surface and its support, including its porosity and the distribution of active components.

Elemental Composition: When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can provide a semi-quantitative elemental analysis of the catalyst surface.

In studies of catalysts for hydrogenation reactions, such as those converting pulegone to menthone, SEM and XRD are used to confirm that the metal nanoparticles are well-dispersed on the support and to ensure the structural integrity of the catalyst before and after the reaction. researchgate.netescholarship.org

Computational and Statistical Analytical Approaches

In addition to wet-lab analytical techniques, computational and statistical methods play a significant role in research on Cyclohexanone, 2-methyl-5-(1-methylethyl)-.

Computational studies are used to explore the molecule's fundamental properties. Quantum chemical calculations can predict the conformational landscape of menthone and its diastereomer, isomenthone (B49636). nih.govnih.gov These studies help identify the most stable chair conformations and the orientation of the methyl and isopropyl groups. researchgate.net Such computational models are essential for understanding the molecule's structure-activity relationships and have been used to investigate the stereoselectivity of enzymes involved in menthone biosynthesis, such as pulegone reductase. nih.gov Molecular dynamics simulations and docking studies can further elucidate how menthone interacts with biological receptors or enzyme active sites. nih.gov

Statistical analysis , particularly multivariate analysis, is a powerful tool for interpreting complex chemical data from large sample sets. Principal Component Analysis (PCA) is frequently applied to GC-MS data of essential oils. researchgate.netnih.gov By reducing the dimensionality of the data, PCA can differentiate and classify Mentha samples based on their origin or chemotype, using the relative abundance of volatile compounds, including menthone, as variables. nih.govkoreascience.kr This approach helps to identify the key compounds, or chemical markers, that define a particular plant source. nih.govmdpi.com

Interactive Table:

Table 2: Application of Computational and Statistical Methods in Menthone Research| Method | Application | Key Findings/Goals | Source(s) |

|---|---|---|---|

| Quantum Chemical Calculations | Conformational analysis | Identification of stable conformers of menthone and isomenthone. | nih.govnih.govresearchgate.net |

| Molecular Modeling/Docking | Enzyme-substrate interactions | Understanding stereoselectivity of pulegone reductase in producing menthone. | nih.gov |

| Principal Component Analysis (PCA) | Chemotype classification | Differentiating Mentha species based on volatile profiles including menthone. | nih.govkoreascience.krresearchgate.netnih.gov |

| Hierarchical Cluster Analysis (HCA) | Chemotype classification | Grouping essential oils into clades based on major components like pulegone and menthone. | researchgate.netnih.gov |

Chemometric Analysis of Complex Mixtures (e.g., Principal Component Analysis, Orthogonal Partial Least-Squares Discriminant Analysis)

In the study of complex mixtures containing Cyclohexanone, 2-methyl-5-(1-methylethyl)-, Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) are invaluable for interpreting the vast datasets generated by analytical instruments like gas chromatography-mass spectrometry (GC-MS). These techniques are particularly useful in quality control, chemotype classification, and authentication of essential oils from various Mentha species. usda.govmdpi.comijfans.org

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. researchgate.net It transforms the original variables (e.g., concentrations of individual volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the samples on a "score plot" based on the first few PCs, natural groupings and outliers can be visualized. A corresponding "loading plot" reveals which original variables (compounds) are most influential in driving the separation seen in the score plot.

For instance, PCA has been effectively used to differentiate the chemical compositions of essential oils from various Mentha species. researchgate.net In a study comparing the essential oils of Mentha spicata and Mentha longifolia, PCA was employed to distinguish between different chemotypes based on the relative percentages of their constituent compounds. mdpi.comnih.gov Cyclohexanone, 2-methyl-5-(1-methylethyl)- (menthone), along with compounds like pulegone, menthol, and carvone (B1668592), were identified as statistically significant determinants of chemotype. nih.gov One such analysis of M. spicata from the Mediterranean Basin resulted in the identification of three distinct chemotypes: a carvone-rich type, a carvone/trans-carveol type, and a pulegone/menthone type. nih.gov

A key output of PCA is the rotated component matrix, which shows the loading values for each compound on the principal components. High absolute loading values indicate that the compound is important for that principal component.

Interactive Data Table: Rotated Component (Loadings) Matrix for Mentha spicata Essential Oils

This table presents the loadings of key compounds, including Cyclohexanone, 2-methyl-5-(1-methylethyl)-, on the first two principal components from a PCA of Mentha spicata essential oil compositions. These loadings indicate the importance of each compound in differentiating the samples.

Data sourced from a study on the essential oil compositions of Mentha spicata in the Mediterranean Basin. nih.gov

Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) is a supervised classification method that is an extension of Partial Least-Squares (PLS) regression. While PCA is used for exploring data, OPLS-DA is used when there are pre-defined classes (e.g., authentic vs. adulterated peppermint oil, or different geographical origins). It models the variation in the dataset by separating the predictive variation, which is correlated to the class identifier, from the orthogonal (uncorrelated) variation. This often results in simpler and more interpretable models than standard PLS-DA.

In the context of analyzing complex mixtures containing Cyclohexanone, 2-methyl-5-(1-methylethyl)-, OPLS-DA can be used to build a predictive model to classify new samples. For example, researchers have constructed class prediction models based on PLS-DA using conventional GC/MS data from authentic peppermint essential oils. usda.gov These models were able to distinguish between common types of peppermint oils (e.g., from the US, India, or blends) and were used to analyze commercial samples, with the results aligning with those from other authentication methods. usda.gov The ratio between Cyclohexanone, 2-methyl-5-(1-methylethyl)- and its isomer, isomenthone, has been identified as a good indicator for authentication and detecting adulteration. usda.gov While a specific OPLS-DA data table is not detailed here, the application of such supervised methods is a powerful next step after initial data exploration with PCA, allowing for robust classification and quality control of products based on their chemical profile.

Computational Chemistry and Theoretical Studies of Cyclohexanone, 2 Methyl 5 1 Methylethyl

Molecular Modeling and Conformational Analysis of the Cyclohexanone (B45756) Ring System

Cyclohexanone, 2-methyl-5-(1-methylethyl)- possesses a flexible six-membered ring and two stereogenic centers, leading to four possible stereoisomers: (-)-menthone (B42992) (2S, 5R), (+)-menthone (2R, 5S), (+)-isomenthone (2S, 5S), and (-)-isomenthone (2R, 5R). wikipedia.org The most abundant isomer found in nature is l-Menthone, or (2S, 5R)-trans-2-isopropyl-5-methylcyclohexanone. chemeurope.com

Molecular modeling and conformational analysis have been pivotal in understanding the stability and structure of these isomers. The cyclohexanone ring in menthone and its diastereomer, isomenthone (B49636), predominantly adopts a chair conformation to minimize angle and torsional strain. frontiersin.orgchegg.com In the case of menthone, the most stable conformation features both the larger isopropyl group and the methyl group in equatorial positions, which minimizes steric hindrance. frontiersin.orgchegg.com Conversely, in isomenthone, one substituent is forced into a less favorable axial position, rendering it less stable than menthone.

| Isomer | Substituent Positions (Methyl, Isopropyl) | Relative Stability | Key Finding |

| (-)-Menthone | Equatorial, Equatorial | Most Stable | The trans configuration allows both bulky groups to occupy equatorial positions, minimizing 1,3-diaxial interactions. frontiersin.orgchegg.com |

| (+)-Isomenthone | Axial, Equatorial or Equatorial, Axial | Less Stable | The cis configuration forces one of the alkyl groups into an axial position, leading to increased steric strain. chegg.com |

This table summarizes the relative stabilities of menthone and isomenthone based on the conformational analysis of the cyclohexanone ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of Cyclohexanone, 2-methyl-5-(1-methylethyl)-. mdpi.comnorthwestern.edu These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been used to calculate various electronic properties. mpg.deresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For a ketone like menthone, the oxygen atom of the carbonyl group is an area of high electron density (negative potential), making it a prime site for electrophilic attack, while the carbonyl carbon is electron-deficient (positive potential) and thus susceptible to nucleophilic attack. These computational predictions are invaluable for understanding and predicting the outcomes of chemical reactions.

| Computational Method | Calculated Property | Significance |

| DFT (B3LYP/6-311++G(d,p)) | Rotational Constants | Agrees well with experimental data from microwave spectroscopy, validating the computational model. mpg.deresearchgate.net |

| DFT | Dipole Moment | Provides insight into the molecule's polarity and its interaction with other polar molecules and electric fields. mpg.deresearchgate.net |

| DFT | HOMO/LUMO Energies | The energy gap indicates the molecule's kinetic stability and reactivity towards other species. |

| DFT | Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

This interactive table presents key electronic properties of menthone derived from quantum chemical calculations and their significance.

Theoretical Mechanistic Investigations of Reactions Involving Cyclohexanone, 2-methyl-5-(1-methylethyl)-

Computational chemistry plays a crucial role in investigating the mechanisms of reactions involving menthone. By modeling the reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction mechanism.

A significant reaction of menthone is its reduction to form menthol (B31143). Theoretical studies have explored the stereoselectivity of this reduction, explaining why different reducing agents or catalysts yield different ratios of the menthol isomers (menthol, neomenthol, isomenthol, and neoisomenthol). For example, the hydrogenation of (-)-menthone and (+)-isomenthone has been studied to produce a liquid menthol mixture rich in (-)-menthol. researchgate.net

Another well-studied reaction is the epimerization of menthone to isomenthone, which occurs via an enol or enolate intermediate. chemeurope.com Ernst Beckmann's early work on this transformation was a landmark in understanding reaction mechanisms. chemeurope.com Modern computational studies can model this enol intermediate, confirming that the carbon atom adjacent to the carbonyl group becomes trigonal planar, allowing for inversion of its stereochemistry. chemeurope.com These theoretical investigations provide a detailed, step-by-step view of the reaction process that is often difficult to obtain through experimental means alone. The oxidation of (-)-menthol to (-)-menthone has also been a subject of mechanistic study. researchgate.netemerginginvestigators.org

Enzyme-Substrate Interactions and Active Site Analysis Related to Biotransformations

The biotransformation of menthone, particularly its reduction to menthol, is of significant industrial importance. Computational methods like molecular docking are used to study the interactions between menthone and the active sites of enzymes, such as menthone reductases. researchgate.netresearchgate.net

These studies have been instrumental in understanding the stereoselectivity of these enzymes. For instance, two distinct NADPH-dependent ketoreductases from peppermint are responsible for reducing (-)-menthone to yield (-)-(3R)-menthol and (+)-(3S)-neomenthol. nih.gov Docking simulations can predict the binding orientation of the menthone molecule within the enzyme's active site. These models reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and specific amino acid residues.

By analyzing these interactions, researchers can explain why an enzyme favors the production of one stereoisomer over another. For example, the precise positioning of the menthone's carbonyl group relative to the NADPH cofactor and catalytic residues within the active site determines on which face of the carbonyl the hydride transfer will occur, thus dictating the stereochemistry of the resulting menthol. Molecular docking has also been used to evaluate the interaction of menthone with other biological targets, such as those involved in antimicrobial or anti-inflammatory activity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of menthone and its derivatives with their biological activity. nih.gov By systematically modifying the structure of the lead compound (menthone) in silico, researchers can predict how these changes will affect its interaction with a biological target, such as a receptor or enzyme.

For example, quantitative structure-activity relationship (QSAR) models can be developed for a series of menthone derivatives. These models use calculated molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) to build a mathematical equation that predicts the biological activity. This approach can guide the synthesis of new compounds with potentially enhanced or more specific activities, such as improved antifungal or antitumor properties. nih.govmdpi.com

These theoretical SAR studies are a cost-effective and time-efficient way to screen large numbers of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov This rational approach to drug design and development is a powerful application of computational chemistry, and menthone has served as a valuable scaffold for such investigations. nih.gov

Environmental Fate and Degradation Mechanisms of Cyclohexanone, 2 Methyl 5 1 Methylethyl

Biodegradation Pathways and Kinetics in Natural Aquatic Environments

Biodegradation is a critical process determining the persistence of menthone in aquatic systems. The susceptibility of a chemical to microbial degradation is often evaluated using standardized tests and kinetic modeling. ecetoc.org

Biodegradation Pathways The microbial degradation of menthone is anticipated to follow pathways established for its parent structure, cyclohexanone (B45756). The key enzymatic step in the aerobic degradation of cyclic ketones is typically a Baeyer-Villiger oxidation, catalyzed by a cyclohexanone monooxygenase (CHMO). researchgate.net This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). In the case of menthone, this would result in a substituted caprolactone. This ring-opening step is crucial as it transforms the stable cyclic structure into a more readily metabolizable linear chain, which can then be further broken down through hydrolysis and beta-oxidation to enter central metabolic pathways, ultimately leading to mineralization into carbon dioxide and water. ecetoc.orgresearchgate.net The presence of menthone as a metabolite in microorganisms like Saccharomyces cerevisiae confirms its interaction with microbial enzymatic systems. nih.gov

Biodegradation Kinetics The rate of biodegradation can be described using various kinetic models, such as first-order, Michaelis-Menten, or Haldane kinetics, which account for factors like substrate concentration and potential inhibition. ecetoc.orgnih.gov In environmental simulation tests, the biodegradation of (+)-menthone has been observed to follow a first-order degradation model, which includes an initial lag phase before degradation commences. researchgate.net The lag phase suggests a period of adaptation for the microbial community. researchgate.net The variability in degradation rates is highly dependent on environmental conditions such as temperature, pH, nutrient availability, and the specific microbial consortium present. ecetoc.org

A study investigating the biodegradation of a chemical mixture in an aquatic environment provided kinetic data for (+)-menthone. The results, fitting a first-order degradation model, are presented below.

| Parameter | Value | Reference |

| Degradation Model | First-order with lag phase | researchgate.net |

| Lag Phase (days) | ~5 days | researchgate.net |

| Degradation after lag | Rapid | researchgate.net |

| Primary Pathway | Baeyer-Villiger Monooxygenase action | researchgate.net |

| Key Intermediate | Substituted Caprolactone | researchgate.net |

This interactive table summarizes the kinetic parameters and pathway information for the biodegradation of menthone.

Photolytic Degradation Mechanisms in Atmospheric and Aqueous Environments

Photolytic degradation involves the breakdown of chemical compounds by light energy, either directly or through reactions with photochemically generated reactive species.

Atmospheric Photolysis In the atmosphere, menthone is expected to exist almost exclusively in the vapor phase due to its relatively high vapor pressure. nih.gov Direct photolysis, the process of a molecule absorbing light and breaking down, is not anticipated to be a significant degradation pathway for menthone because it lacks functional groups that absorb light within the environmental UV spectrum (wavelengths >290 nm). nih.gov

The dominant atmospheric degradation mechanism is the indirect reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov This reaction is estimated to be rapid. The mechanism likely proceeds via hydrogen atom abstraction, a common pathway for reactions between OH radicals and alkanes or ketones. rsc.orgresearchgate.net Based on studies of the analogous compound menthol (B31143), the most favorable site for H-atom abstraction is the tertiary hydrogen on the isopropyl group. rsc.org This initial reaction forms a carbon-centered radical, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can undergo further reactions, leading to the formation of various oxygenated transformation products. rsc.org

Aqueous Photolysis Similar to the atmospheric environment, direct photolysis in water is not expected to be a significant fate process. However, indirect photolysis can occur through reactions with transient reactive species like hydroxyl radicals, which are also produced in sunlit natural waters. The kinetics and products in the aqueous phase would be influenced by the solubility and partitioning behavior of the compound.

| Environment | Primary Mechanism | Rate Constant (k_OH) | Atmospheric Half-Life | Reference |

| Atmosphere | Reaction with •OH radicals | 2.6 x 10⁻¹¹ cm³/molecule-sec (estimated) | ~14 hours | nih.gov |

| Aqueous | Direct photolysis is not expected | Not Applicable | Not Significant | nih.gov |

This interactive table presents key data on the photolytic degradation of menthone.

Volatilization Dynamics and Environmental Partitioning Modeling (e.g., Fugacity Models)

Volatilization from water surfaces and partitioning between environmental compartments (air, water, soil, sediment, and biota) are key processes that determine the concentration and distribution of menthone in the environment. These dynamics can be quantitatively assessed using environmental fate models, such as fugacity models.

Volatilization and Partitioning Fugacity, which has units of pressure, represents a chemical's "escaping tendency" from a particular phase. winslamm.net At equilibrium, the fugacity of a chemical is equal in all compartments. However, the concentration will differ based on the fugacity capacity (Z) of each phase, which is determined by the chemical's properties like Henry's Law constant, octanol-water partition coefficient (Kow), and soil or sediment sorption coefficients (Koc). winslamm.netrsc.org

Menthone's moderate vapor pressure and relatively low water solubility suggest it has a tendency to partition from water to the atmosphere. nih.gov This is supported by modeling estimates that predict volatilization half-lives of 0.5 days from a model river and 8 days from a model lake. nih.gov Its octanol-water partition coefficient (Log Kow) suggests a low to moderate potential for partitioning into organic matter, such as soil, sediment, and biota. The estimated bioconcentration factor (BCF) of 15 is low, indicating that the compound is not expected to significantly bioaccumulate in aquatic organisms. nih.gov

Fugacity Modeling Fugacity models (e.g., Level I, II, or III) use these physicochemical properties to predict the steady-state distribution of a chemical in a model "unit world." winslamm.net

Level I models calculate the equilibrium partitioning of a fixed amount of chemical among defined environmental compartments, assuming a closed system. winslamm.net

Level II models add degradation and advection (inflow/outflow) processes, still assuming equilibrium. winslamm.net

Level III models represent a more realistic, non-equilibrium steady-state, where inter-compartmental transport rates are considered, allowing for different fugacities in each compartment. rsc.org

For menthone, a Level III fugacity model would predict that upon release to water, a significant fraction would volatilize to the air, where it would be subject to rapid photolytic degradation. A smaller fraction would partition to sediment and soil, with very little accumulating in biota.

| Property | Value | Significance for Partitioning | Reference |

| Molecular Formula | C₁₀H₁₈O | - | nih.gov |

| Molecular Weight | 154.25 g/mol | - | nih.gov |

| Vapor Pressure | 0.28 mm Hg at 25°C (estimated) | High volatility, favors partitioning to air | nih.gov |

| Water Solubility | 688 mg/L at 25°C | Moderate solubility, allows for aquatic transport | nih.gov |

| Log Kow | 2.7 (estimated) | Low to moderate sorption to organic carbon | nih.gov |

| Henry's Law Constant | 1.95 x 10⁻⁴ atm-m³/mol (estimated) | Moderate tendency to move from water to air | nih.gov |

| Volatilization Half-Life (River) | 0.5 days (estimated) | Rapid loss from flowing water to air | nih.gov |

| Volatilization Half-Life (Lake) | 8 days (estimated) | Slower, but significant, loss from still water | nih.gov |

| Bioconcentration Factor (BCF) | 15 (estimated) | Low potential for bioaccumulation | nih.gov |

This interactive table displays the physicochemical properties of menthone relevant to its environmental partitioning.

Plasma-Induced Chemical Transformations and Degradation Processes for Cyclohexanone Analogues

Non-thermal plasma (cold plasma) is an emerging technology for chemical synthesis and degradation of environmental pollutants. It generates a highly reactive environment containing electrons, ions, and neutral radical species (e.g., •OH, O•, N•) at ambient temperature and pressure. rsc.orgnih.gov While specific studies on the plasma treatment of menthone are limited, research on its structural analogues, such as cyclohexanone and cyclohexane (B81311), provides insight into potential transformation pathways.

Chemical Transformations and Degradation Studies on the plasma treatment of cyclohexanone have demonstrated its potential for synthetic transformations. For instance, an integrated system using plasma-assisted air-to-NOx generation followed by co-electrolysis with cyclohexanone can produce cyclohexanone oxime, a valuable industrial feedstock. rsc.org This demonstrates that plasma can induce C-N bond formation under ambient conditions.

For degradation purposes, plasma treatment of volatile organic compounds like cyclohexane has been shown to be highly effective. The process is initiated by collisions with high-energy electrons and reactions with plasma-generated radicals, leading to the cleavage of molecular bonds. nih.gov The decomposition of cyclohexane in a plasma reactor primarily involves C-C bond fission, leading to the formation of smaller hydrocarbon fragments, which are subsequently oxidized to CO, CO₂, and H₂O. nih.govrsc.org The efficiency of degradation and the distribution of final products are influenced by the plasma power, gas composition (e.g., humidity), and the presence of catalysts. nih.gov The degradation of other complex organic molecules, such as mycotoxins, by plasma has been shown to be extremely rapid, often occurring within seconds. nih.govresearchgate.net It can be inferred that plasma treatment would effectively degrade menthone through similar radical-induced fragmentation and oxidation processes.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-methyl-5-(1-methylethyl)cyclohexanone?

- Answer : The compound can be synthesized via acid-catalyzed cyclization of appropriate monoterpene precursors or hydrogenation of carvone derivatives. Characterization typically involves:

- NMR spectroscopy : To confirm structural integrity and stereochemistry (e.g., distinguishing cis/trans isomers) .

- GC-MS : For purity assessment and identification using retention indices and NIST library matching .

- IR spectroscopy : To detect functional groups like ketones (C=O stretch ~1700 cm⁻¹) .

Q. How is 2-methyl-5-(1-methylethyl)cyclohexanone identified in natural products, such as essential oils?

- Answer : GC-MS is the primary method, utilizing retention times and mass spectral fragmentation patterns compared to reference standards (e.g., NIST library). For example, it has been identified in dill essential oils at concentrations of 9–20% using this approach . Quantification is achieved via peak area normalization or internal standard calibration .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Answer : Critical properties include:

- Boiling point : ~152°C (trans-isomer) .

- Density : ~0.935 g/cm³ .

- Refractive index : ~1.513 .

These properties inform solvent selection (e.g., solubility in non-polar solvents) and distillation protocols. Thermodynamic data (e.g., heat capacity) can be calculated via Joback group contribution methods .

Advanced Research Questions

Q. What methodologies are effective for resolving stereoisomers (e.g., cis/trans) of 2-methyl-5-(1-methylethyl)cyclohexanone?

- Answer :

- Chiral GC or HPLC : Using β-cyclodextrin-based columns to separate enantiomers .

- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

- NMR NOE experiments : To distinguish cis/trans configurations by spatial proximity of protons .

Q. How can researchers study the compound’s interactions with lipid bilayers or biological membranes?

- Answer :

- Fluorescence anisotropy : Using probes like DPH to measure changes in membrane microviscosity .

- Differential scanning calorimetry (DSC) : To assess lipid phase transition alterations .

- Molecular dynamics simulations : To model interactions at atomic resolution, leveraging software like GROMACS .

Q. What strategies are employed to investigate its metabolic pathways or enzymatic transformations?

- Answer :

- In vitro enzymatic assays : Incubate with liver microsomes or recombinant cytochrome P450 enzymes, followed by LC-MS/MS to identify hydroxylated or oxidized metabolites .

- Isotopic labeling : Use ¹³C or ²H isotopes to trace metabolic fate via NMR or mass spectrometry .

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

- Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., activation energy for ketone reduction) using software like Gaussian .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental approaches are used to evaluate its bioactivity (e.g., insecticidal or antimicrobial effects)?

- Answer :

- Fumigation assays : Test insecticidal activity against pests like Solenopsis invicta in controlled chambers, measuring lethal concentrations (LC₅₀) .

- Microplate dilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |